

The Discovery and Development of PF-06835919: A Ketohexokinase Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism.[1][2][3] Developed by Pfizer, this first-in-class clinical candidate was investigated for the treatment of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), driven by the overconsumption of fructose.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **PF-06835919**, presenting key quantitative data, detailed experimental protocols, and visual representations of its core signaling pathway and experimental workflows. Although showing promise in early trials, Pfizer has since removed **PF-06835919** from its pipeline for NASH.[4]

Discovery and Rationale

The development of **PF-06835919** was predicated on the growing understanding of the role of dietary fructose in the pathogenesis of metabolic diseases.[4] Excessive fructose consumption has been linked to insulin resistance, de novo lipogenesis (DNL), and hepatic steatosis.[5] KHK, by converting fructose to fructose-1-phosphate (F1P), is the rate-limiting step in fructose metabolism.[2][3] The hypothesis was that inhibiting KHK could mitigate the detrimental metabolic effects of high fructose intake.[4]



The discovery of **PF-06835919** originated from a fragment-derived lead compound.[2][3] Through a combination of parallel medicinal chemistry and structure-based drug design, researchers at Pfizer optimized the initial lead, leading to a significant improvement in potency. [3] A key breakthrough was the recognition of an alternative binding mode within the KHK active site upon changing a pyrrolidinyl moiety to an azetidinyl ring system. This new orientation allowed for more effective exploration of the binding pocket, ultimately resulting in the identification of **PF-06835919**, a highly potent 3-azabicyclo[3.1.0]hexane acetic acid-based inhibitor.[2][3]

Mechanism of Action

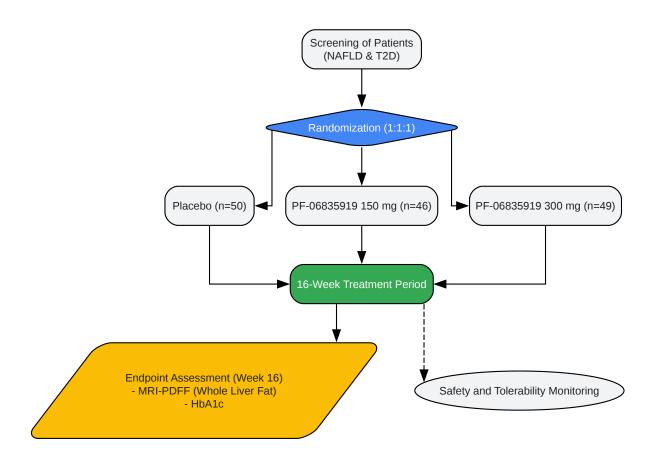
PF-06835919 functions as a reversible inhibitor of both isoforms of ketohexokinase, KHK-C and KHK-A.[1][6] By blocking the action of KHK, **PF-06835919** prevents the conversion of fructose to F1P, thereby reducing the downstream metabolic consequences, including DNL and hepatic fat accumulation.[5] Preclinical studies in rats demonstrated that inhibition of KHK by **PF-06835919** reversed the metabolic effects of fructose, including reductions in DNL and inactivation of the lipogenic transcription factor carbohydrate response element-binding protein (ChREBP).[5]

Signaling Pathway

The following diagram illustrates the central role of KHK in fructose metabolism and the inhibitory action of **PF-06835919**.







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References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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